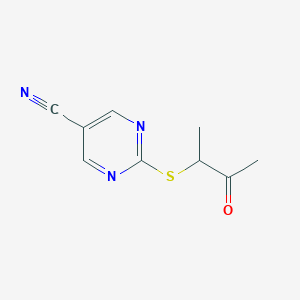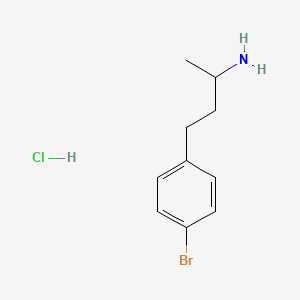
2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, also known as MOPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC is a pyrimidine derivative that exhibits unique pharmacological properties, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Structural Characterization and Inhibitory Potential
This compound, as part of the 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, has been structurally characterized through X-ray diffraction analysis, revealing its crystallization in centrosymmetric space groups and adopting an L-shaped conformation. Molecular docking simulations assessed its inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, suggesting potential as a DHFR inhibitor. These findings highlight its role in drug design and development for treating diseases where DHFR is a target (L. H. Al-Wahaibi et al., 2021).
Spectroscopic Analysis and Chemotherapeutic Potential
Another study focused on the spectroscopic analysis (FT-IR and FT-Raman) of a structurally similar compound, indicating its nonlinear optical behavior and potential as a chemotherapeutic agent. The molecular docking results suggest inhibitory activity against GPb, indicating potential anti-diabetic properties (N. Z. Alzoman et al., 2015).
Antifolate Inhibitors of Thymidylate Synthase
Further research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a core structural motif with 2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, synthesized these compounds as potential inhibitors of thymidylate synthase (TS). These compounds were evaluated for their antitumor and antibacterial properties, highlighting the flexibility of this chemical scaffold in therapeutic applications (A. Gangjee et al., 1996).
Mechanism of Action
Target of Action
The primary target of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile, also known as 2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, is the epidermal growth factor receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting the tyrosine kinase activity of EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3 , a key enzyme involved in the execution-phase of cell apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of the cell cycle at the G2/M phase, induction of apoptosis, and upregulation of caspase-3 . These effects result in decreased cell proliferation and increased cell death, particularly in cancer cells .
Properties
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6(13)7(2)14-9-11-4-8(3-10)5-12-9/h4-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWJIFXHUJQYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)


![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)

![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)
![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)
![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)
![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2755339.png)
